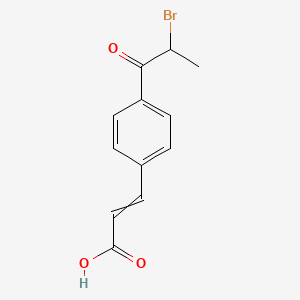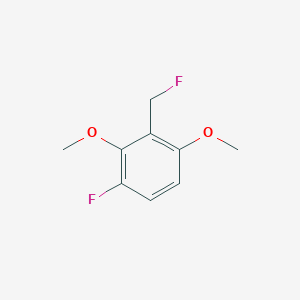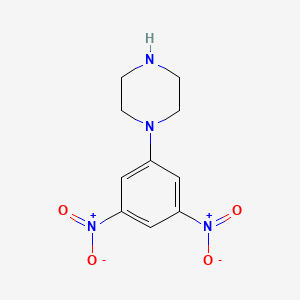
1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-2-one is an organic compound characterized by the presence of an amino group, a methylthio group, and a bromopropanone moiety attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-2-one typically involves the bromination of a precursor compound, such as 1-(2-Amino-6-(methylthio)phenyl)propan-2-one. The bromination reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.
化学反応の分析
Types of Reactions: 1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products:
Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols.
科学的研究の応用
1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The amino and methylthio groups can form hydrogen bonds and hydrophobic interactions, respectively, with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromopropanone moiety can act as an electrophile, reacting with nucleophilic residues in proteins.
類似化合物との比較
1-(2-Amino-6-(methylthio)phenyl)ethanone: Lacks the bromine atom, leading to different reactivity and applications.
1-(2-Amino-6-(methylthio)phenyl)-2-bromopropan-1-one: Differing position of the bromine atom affects its chemical behavior.
1-(2-Amino-6-(methylthio)phenyl)-3-chloropropan-2-one: Chlorine substitution instead of bromine, leading to variations in reactivity and biological activity.
Uniqueness: 1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-2-one is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the bromine atom at the 3-position of the propanone moiety makes it a versatile intermediate for further chemical modifications.
特性
分子式 |
C10H12BrNOS |
|---|---|
分子量 |
274.18 g/mol |
IUPAC名 |
1-(2-amino-6-methylsulfanylphenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C10H12BrNOS/c1-14-10-4-2-3-9(12)8(10)5-7(13)6-11/h2-4H,5-6,12H2,1H3 |
InChIキー |
BHXMVSFEZRGITQ-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC(=C1CC(=O)CBr)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


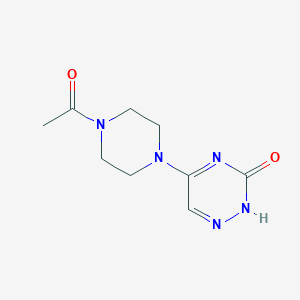
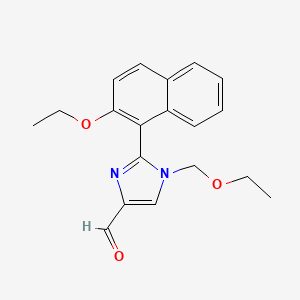
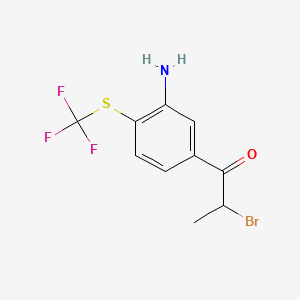

![[(5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14061692.png)
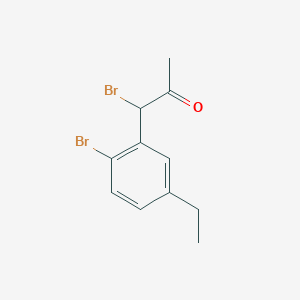
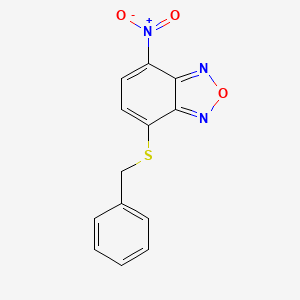
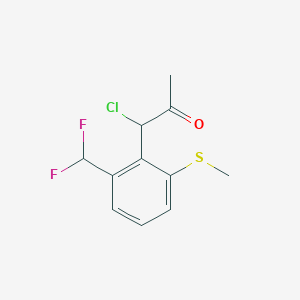
![(2S)-2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-N-(1-{1-[(2,2-dimethylpropyl)amino]-2-methylpropan-2-yl}-1H-imidazol-4-yl)pentanamide](/img/structure/B14061726.png)

